molecular formula C22H25N3O B2774637 4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one CAS No. 573932-69-1

4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one

Cat. No.: B2774637
CAS No.: 573932-69-1
M. Wt: 347.462
InChI Key: XPLWOCKRSVYTIF-UHFFFAOYSA-N
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Description

4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one is a synthetic organic compound characterized by a complex molecular structure. This compound features a benzimidazole moiety linked to a pyrrolidinone ring, with additional butyl and o-tolyl substituents. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

4-(1-butylbenzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O/c1-3-4-13-24-20-12-8-6-10-18(20)23-22(24)17-14-21(26)25(15-17)19-11-7-5-9-16(19)2/h5-12,17H,3-4,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLWOCKRSVYTIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Alkylation: The benzimidazole is then alkylated with butyl halide in the presence of a base such as potassium carbonate.

    Formation of Pyrrolidinone Ring: The pyrrolidinone ring can be formed by the cyclization of an appropriate amine with a ketone or aldehyde.

    Coupling Reaction: Finally, the benzimidazole and pyrrolidinone intermediates are coupled using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyrrolidinone rings.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while reduction could produce alcohol derivatives of the pyrrolidinone ring.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds similar to 4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one. For instance, imidazole derivatives have shown promising results against various viral strains, indicating that modifications to the benzimidazole structure can enhance antiviral efficacy. Compounds with similar structures have been reported to outperform standard antiviral drugs like ribavirin in inhibiting viral replication .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Research indicates that derivatives of benzimidazole exhibit significant cytotoxic effects against various cancer cell lines. In particular, compounds that incorporate the benzimidazole structure have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth effectively .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHeLa0.604Apoptosis induction
Compound BMCF-70.665Cell cycle arrest

Anti-inflammatory Effects

The anti-inflammatory potential of compounds related to 4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one has been explored extensively. Studies have shown that these compounds can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. The selectivity of these compounds for COX-2 over COX-1 suggests a favorable safety profile with reduced gastrointestinal side effects .

Table 2: Anti-inflammatory Activity Comparison

CompoundCOX Inhibition IC50 (µM)Selectivity Index
Compound C0.02 (COX-2)462.91
Compound D0.04 (COX-2)334.25

Case Study 1: Antiviral Efficacy

A study conducted by Shih et al. demonstrated that specific derivatives of benzimidazole exhibited potent inhibitory actions against influenza viruses, with EC50 values significantly lower than those of conventional antiviral agents . This reinforces the potential of similar compounds, including 4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one, in developing new antiviral therapies.

Case Study 2: Anticancer Activity

In vitro studies on the cytotoxicity of benzimidazole derivatives against human cancer cell lines revealed that certain modifications could enhance their effectiveness. For example, compounds were tested against A375 melanoma cells and showed promising results in terms of cell viability reduction and apoptosis induction .

Mechanism of Action

The mechanism of action of 4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The pyrrolidinone ring might enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-phenylpyrrolidin-2-one: Similar structure but with a phenyl group instead of an o-tolyl group.

    4-(1-methyl-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one: Similar structure but with a methyl group instead of a butyl group.

Uniqueness

The uniqueness of 4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity. The butyl group may enhance lipophilicity, while the o-tolyl group can affect the compound’s steric and electronic properties.

This detailed overview provides a comprehensive understanding of 4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one is C22H25N3OC_{22}H_{25}N_{3}O, with a molecular weight of approximately 347.462 g/mol. The compound features a pyrrolidinone core linked to a benzimidazole moiety and an o-tolyl group, which may contribute to its biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including compounds similar to 4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one. For instance, pyrrole derivatives have shown potent antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . This suggests that the benzimidazole structure may enhance antimicrobial efficacy.

Anticancer Activity

Benzimidazole derivatives are also recognized for their anticancer properties. Compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. For example, studies report IC50 values in the micromolar range for several benzimidazole derivatives against human tumor cell lines, indicating their potential as anticancer agents . Further exploration into the structure-activity relationship (SAR) of these compounds could lead to the identification of more potent analogs.

The biological activity of 4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Benzimidazole derivatives often act as enzyme inhibitors, affecting critical pathways in microbial and cancer cells.
  • Induction of Apoptosis : Some studies suggest that these compounds can induce programmed cell death in cancer cells, contributing to their anticancer effects .

Study on Antimicrobial Efficacy

In one study, a series of pyrrole-based compounds were evaluated for their antibacterial properties. The results indicated that certain derivatives exhibited MIC values comparable to standard antibiotics such as ciprofloxacin, suggesting that modifications in the benzimidazole structure could yield more effective antimicrobial agents .

Evaluation Against Cancer Cell Lines

Another research effort focused on evaluating the cytotoxic effects of benzimidazole derivatives against a panel of human cancer cell lines. The findings revealed that specific compounds had IC50 values significantly lower than those of conventional chemotherapeutics, highlighting their potential for further development as cancer therapies .

Data Tables

Activity Type Compound Target MIC/IC50 Value Reference
AntibacterialPyrrole DerivativeStaphylococcus aureus3.12 μg/mL
AnticancerBenzimidazole DerivativeVarious Tumor Cell Lines0.11 - 15.63 μM

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